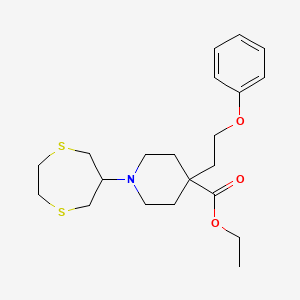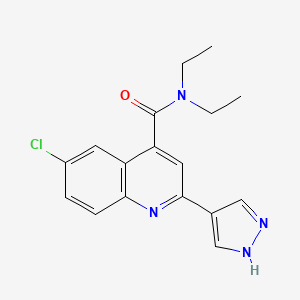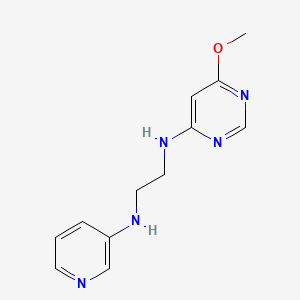![molecular formula C12H13FN4O B4249296 N-[2-fluoro-5-(4H-1,2,4-triazol-4-yl)phenyl]-2-methylpropanamide](/img/structure/B4249296.png)
N-[2-fluoro-5-(4H-1,2,4-triazol-4-yl)phenyl]-2-methylpropanamide
Overview
Description
“N-[2-fluoro-5-(4H-1,2,4-triazol-4-yl)phenyl]-2-methylpropanamide” is a compound that contains a 1,2,4-triazole moiety . Triazoles have been synthesized for over a century and continue to attract the attention of chemists, biologists, technologists, and other specialists due to their diverse biological activities . They have been reported to exhibit antiviral, anti-inflammatory, anti-fertility, anti-tubercular, antimicrobial, anti-cancer, and anti-corrosion properties .
Synthesis Analysis
The synthesis of triazole derivatives often involves the reaction of varied metal salts with compounds like bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane . The structures of the resulting coordination polymers are determined by single X-ray crystal diffraction and further characterized by elemental analysis, IR, TGA, and PXRD .
Molecular Structure Analysis
Triazoles exist as two isomers, 1,2,3-triazoles and 1,2,4-triazoles . The 1,2,4-triazole moiety is a five-membered nitrogen heterocycle compound, which is an important structural fragment in biologically active compounds .
Chemical Reactions Analysis
The chemical reactions involving triazoles are diverse and complex. They can undergo various transformations, including electrophilic substitution, due to the excessive π-electrons delocalization .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the available literature. However, triazoles generally have strong molecular ion peaks with the cleavage of bonds between N1–N2 and N4–C5 .
Mechanism of Action
The exact mechanism of action of “N-[2-fluoro-5-(4H-1,2,4-triazol-4-yl)phenyl]-2-methylpropanamide” is not specified in the available literature. However, triazole derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, anticonvulsant, and antiviral activities .
Safety and Hazards
The specific safety and hazards associated with “N-[2-fluoro-5-(4H-1,2,4-triazol-4-yl)phenyl]-2-methylpropanamide” are not detailed in the available literature. However, all chemical reference materials should be considered potentially hazardous and should be used only by qualified laboratory personnel .
Future Directions
The future directions for “N-[2-fluoro-5-(4H-1,2,4-triazol-4-yl)phenyl]-2-methylpropanamide” and similar compounds could involve further exploration of their diverse biological activities and potential therapeutic applications . The development of new synthetic methods and the design of new materials involving 1,2,4-triazole systems could also be areas of future research .
Properties
IUPAC Name |
N-[2-fluoro-5-(1,2,4-triazol-4-yl)phenyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4O/c1-8(2)12(18)16-11-5-9(3-4-10(11)13)17-6-14-15-7-17/h3-8H,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPBIUBNGIPBGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=CC(=C1)N2C=NN=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B4249213.png)

![2-(2,5-difluorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4249220.png)

![1-[2-(2,4-difluorophenoxy)pyridin-3-yl]-N-[(3,5,6-trimethylpyrazin-2-yl)methyl]methanamine](/img/structure/B4249224.png)
![N-{1-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B4249236.png)
![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-[3-(1H-imidazol-1-yl)propyl]-2-pyridinamine](/img/structure/B4249250.png)
![methyl 1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4249259.png)
![ethyl N-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-N-methylglycinate](/img/structure/B4249264.png)
![2-[{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}(2-thienylmethyl)amino]ethanol](/img/structure/B4249274.png)
![1-(2-ethyl-5-pyrimidinyl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B4249277.png)

![2-[(4-benzyl-1-piperazinyl)methyl]-N-(3-isoxazolylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4249286.png)
amino]methyl}benzoic acid](/img/structure/B4249290.png)
